molecular formula C14H16N2 B13097404 2-Ethyl-5-(4-ethylphenyl)pyrimidine

2-Ethyl-5-(4-ethylphenyl)pyrimidine

Cat. No.: B13097404
M. Wt: 212.29 g/mol
InChI Key: WAARGPIPDRXHBJ-UHFFFAOYSA-N
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Description

2-Ethyl-5-(4-ethylphenyl)pyrimidine is a chemical compound based on a pyrimidine heterocyclic core, a structure of significant interest in medicinal and agrochemical research. Pyrimidines are electron-rich, nitrogen-containing heterocycles that are fundamental to living organisms and are known to interact with a variety of biological targets, making them a versatile scaffold in drug discovery . This particular compound features a 2-ethylpyrimidine core substituted with a 4-ethylphenyl group, a structural motif found in compounds investigated for their pharmacological properties. Structurally similar 2-phenylpyrimidine derivatives have been identified as promising novel inhibitors of fungal CYP51 (lanosterol 14α-demethylase), a key enzyme in the biosynthesis of ergosterol, which is essential for fungal cell membranes . The strategy of scaffold optimization on related compounds has led to candidates with superior in vitro antifungal efficacy against common clinically susceptible strains, outperforming first-line clinical drugs and showing potential for further development . As a building block in organic synthesis, this compound can be utilized to create diverse derivatives for probing structure-activity relationships (SAR) in various research programs. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-ethyl-5-(4-ethylphenyl)pyrimidine

InChI

InChI=1S/C14H16N2/c1-3-11-5-7-12(8-6-11)13-9-15-14(4-2)16-10-13/h5-10H,3-4H2,1-2H3

InChI Key

WAARGPIPDRXHBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(N=C2)CC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-(4-ethylphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of dihydropyrimidines.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-Ethyl-5-(4-ethylphenyl)pyrimidine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Comparisons

  • 7-Amino-5-(4-ethylphenyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine (): This compound features a fused oxazolo-pyrimidine core with a 4-ethylphenyl group at position 5, similar to the target compound. However, the oxazolo ring introduces additional rigidity and a nitrogen-oxygen heterocycle, enhancing hydrogen-bonding capacity. The presence of an amino group at position 7 further increases polarity, contrasting with the purely alkyl/aryl substituents in 2-Ethyl-5-(4-ethylphenyl)pyrimidine. This structural difference correlates with its high cytokinin-like activity, surpassing kinetin in promoting plant cotyledon growth .
  • Ethyl 2-methylmercapto-4-methyl-pyrimidine-5-carboxylate (): Substituents here include a methylmercapto (-SCH₃) group at position 2, a methyl group at position 4, and an ethyl ester at position 5. The thioether and ester groups increase electrophilicity and susceptibility to nucleophilic substitution compared to the ethyl and aryl groups in the target compound.
  • Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): A dihydropyrimidinone (DHPM) derivative with a saturated ring, a thioxo group, and fluorophenyl substituents. The DHPM scaffold is associated with calcium channel modulation and antimicrobial activity. The thioxo group enhances hydrogen bonding, while the fluorine atom introduces electronegativity, contrasting with the non-halogenated, fully aromatic structure of the target compound .

Physicochemical Properties

Compound Key Substituents Polarity Melting Point/Stability
This compound Ethyl (C2), 4-ethylphenyl (C5) Low Likely high (aromatic/alkyl)
Ethyl 2-methylmercapto-4-methyl-pyrimidine-5-carboxylate SCH₃ (C2), COOEt (C5) Moderate 53–54°C (ester decomposition)
7-Amino-oxazolo-pyrimidine () Amino (C7), oxazolo ring High Not reported
DHPM () Thioxo (C2), fluorophenyl (C4) Moderate-High Stable under acidic conditions

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